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Compound of Interest

(4-Bromo-benzyl)-methyl-carbamic
Compound Name:
acid tert-butyl ester

Cat. No.: B1444383

Abstract: This technical guide provides a comprehensive overview of the analytical techniques
used to confirm the structure and purity of tert-butyl (4-bromobenzyl)methylcarbamate (CAS
No. 260809-26-5). As a key intermediate in organic synthesis, particularly as a linker in the
development of Proteolysis Targeting Chimeras (PROTACS), rigorous structural verification is
paramount.[1] This document details the expected outcomes from Nuclear Magnetic
Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). The guide is intended for researchers, chemists, and quality control
professionals in the pharmaceutical and chemical industries, offering both theoretical
interpretation and practical methodological considerations.

Molecular Structure and Physicochemical
Properties

Tert-butyl (4-bromobenzyl)methylcarbamate is a protected amine containing three key
structural regions amenable to spectroscopic analysis: the 1,4-disubstituted bromobenzyl
group, the N-methylcarbamate linker, and the tert-butyl protecting group. Understanding this
structure is fundamental to interpreting the spectral data that follows.

Figure 1: Chemical structure of tert-butyl (4-bromobenzyl)methylcarbamate.

Table 1: Physicochemical Properties
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Property Value Source
CAS Number 260809-26-5 [1]
Molecular Formula C13H1sBrNO:2 [1]
Molecular Weight 300.20 g/mol [1]

| IUPAC Name | tert-butyl (4-bromobenzyl)methylcarbamate | |

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical methods are employed. The
following protocols represent typical, field-proven approaches for the analysis of small organic
molecules like the topic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated
chloroform (CDCIs) within a 5 mm NMR tube. Tetramethylsilane (TMS) is used as the internal
standard (0 ppm). Spectra are acquired on a 400 MHz or higher field spectrometer. *H NMR
data is typically collected over 16-32 scans, while 13C NMR requires several thousand scans for
adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is recorded using an FTIR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory, which is ideal for solid or oily samples. A small amount of the
sample is placed directly on the ATR crystal. The spectrum is typically acquired over a range of
4000-400 cm~1 by co-adding 32 scans at a resolution of 4 cm~1.

Mass Spectrometry (MS)

Mass analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-
flight (TOF) or quadrupole mass analyzer. The sample is first dissolved at a low concentration
(~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution is then infused into
the ESI source, and the spectrum is acquired in positive ion mode to observe the protonated
molecule [M+H]* or other adducts.
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Data Interpretation and Analysis

This section details the predicted spectral data for tert-butyl (4-bromobenzyl)methylcarbamate,
providing an in-depth interpretation of the key features that confirm its molecular structure.

'H NMR Spectroscopy

The H NMR spectrum provides information on the number of distinct proton environments and
their neighboring protons. Due to rotational isomers (rotamers) around the carbamate C-N
bond, some peaks, particularly the N-CHs and benzylic CHz, may appear broadened at room
temperature.

Table 2: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift

Multiplicity Integration Assignment Rationale
(6, ppm)

Deshielded by
Ar-H (ortho to the electron-
Br) withdrawing

bromine atom.

~ 7.45 Doublet 2H

Protons on the
Ar-H (ortho to aromatic ring
CH2) adjacent to the

~7.15 Doublet 2H

benzylic carbon.

Benzylic protons
adjacent to the
~4.40 Singlet 2H Ar-CHz-N nitrogen atom.
May be
broadened.

Methyl group

directly attached
~2.85 Singlet 3H N-CHs to the carbamate

nitrogen. May be

broadened.
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| ~1.48 | Singlet | 9H | -C(CHs)s | Nine equivalent protons of the sterically bulky tert-butyl

group, resulting in a strong singlet.[2] |

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted 3C NMR Spectral Data (100 MHz, CDCls)

Chemical Shift (5,
ppm)

~155.5

Carbon Type

Quaternary

Assignment

C=0 (Carbamate)

Rationale

The carbonyl
carbon is
significantly
deshielded.

~137.0

Quaternary

Ar-C-CHz

Aromatic carbon

bonded to the benzylic
group.

~ 1315

Tertiary

Ar-CH (ortho to Br)

Aromatic carbons
deshielded by
bromine.

~129.5

Tertiary

Ar-CH (ortho to CHz2)

Aromatic carbons
adjacent to the

benzylic group.

~121.0

Quaternary

Ar-C-Br

Aromatic carbon
directly bonded to
bromine.

~80.0

Quaternary

-C(CHs)s

Quaternary carbon of

the tert-butyl group.

~52.0

Primary

Ar-CHz-N

Benzylic carbon.

~34.0

Primary

N-CHs

N-methyl carbon.

| ~28.4 | Primary | -C(CHs)s | Equivalent methyl carbons of the tert-butyl group.[2] |
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Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the
molecule. The most prominent feature is the strong carbonyl absorption of the carbamate.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber . . . .

( 1 Intensity Functional Group Vibrational Mode

cm-

2975-2930 Medium C-H (Aliphatic) sp® C-H Stretch

~ 1695 Strong C=0 (Carbamate) Carbonyl Stretch

1480-1450 Medium C=C (Aromatic) Aromatic Ring Stretch
Ester and Amine C-

1250 & 1160 Strong C-O0&C-N

O/C-N Stretch

| ~810 | Strong | C-H (Aromatic) | Out-of-plane bend (1,4-disubstitution) |

The intense absorption around 1695 cm~1 is a definitive indicator of the carbamate functional
group. The presence of both sp3 C-H stretches and aromatic signals, combined with the strong
C-0O and C-N stretches, provides a complete fingerprint of the molecule's core structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's
fragmentation pattern, further confirming its identity. A key diagnostic feature is the isotopic
signature of bromine (°Br and 8!Br), which exists in an approximate 1:1 natural abundance.
This results in a pair of peaks of nearly equal intensity ([M]* and [M+2]*) for every bromine-
containing fragment.
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Parent lon [M+H]*

m/z 300/302
- CaHs CsHs02 a-cleavage
Loss of Isobutylene Loss of Boc Group Bromobenzyl Cation
[M - CaHs + H]* [M - CsHoO2 + H]*+ [C7HeBr]*
m/z 244/246 m/z 200/202 m/z 169/171

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathways for tert-butyl (4-
bromobenzyl)methylcarbamate in ESI-MS.

Table 5: Predicted Key Mass Fragments (Positive ESI-MS)

m/z (Mass/Charge) Fragment lon Description

Protonated molecular ion,
showing the characteristic

300/ 302 [M+H]*+ L
1:1 bromine isotope
pattern.
Loss of a neutral isobutylene
244 | 246 [M - CaHs + H]* molecule from the tert-butyl
group.
Loss of the entire Boc
200/ 202 [M - CsHoO2 + H]*

protecting group.

| 169/ 171 | [C7HeBr]* | Formation of the highly stable bromobenzyl cation via alpha-cleavage.
This is often a base peak. |

Conclusion

The collective application of NMR, IR, and MS provides an unambiguous structural
confirmation of tert-butyl (4-bromobenzyl)methylcarbamate. *H and 3C NMR spectroscopy map
the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of critical
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functional groups, particularly the carbamate carbonyl, and mass spectrometry verifies the
molecular weight and provides structural insights through predictable fragmentation. These
techniques, when used in concert, form a robust analytical workflow essential for ensuring the
quality and identity of this important chemical building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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